molecular formula C6H8N2O3 B3025583 1,3-Dimethyl-5-hydroxyuracil CAS No. 408335-42-2

1,3-Dimethyl-5-hydroxyuracil

Cat. No. B3025583
M. Wt: 156.14 g/mol
InChI Key: YUAQZUMPJSCOHF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-hydroxyuracil is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,3-Dimethyl-5-hydroxyuracil has been investigated in various studies. For instance, one study explored the alkylation of 6-methyluracil, 5-fluorouracil, uracil-5-ammonium sulfate, 5-hydroxyuracil, 5-hydroxy-6-methyluracil, 3,6-dimethyl-5-hydroxyuracil, and 1,3,6-trimethyl-5-hydroxyuracil with ethylene chlorohydrin in a water-alcohol medium in the presence of KOH .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-5-hydroxyuracil has been analyzed in several studies. For example, one study demonstrated the concept of metal-mediated base-pair switching to induce inter- and intramolecular DNA strand displacement in a metal-responsive manner using the 5-hydroxyuracil (UOH) nucleobase .

Scientific Research Applications

Synthesis of Heterocycles

1,3-Dimethyl-5-hydroxyuracil has been utilized in the synthesis of various heterocycles. For instance, it undergoes regioselective heterocyclization to form fused tricyclic heterocycles when treated with bromine and other chemicals. This property is significant for developing novel organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Majumdar et al., 2002).

Antioxidant Properties

The antioxidant properties of 1,3-Dimethyl-5-hydroxyuracil derivatives have been studied. These compounds exhibit medium reactivity as inhibitors, indicating their potential in protecting against oxidative stress. This characteristic is particularly relevant in the field of medicinal chemistry, where antioxidants play a crucial role in combating diseases caused by oxidative damage (Grabovskii et al., 2018).

Photochemistry of Nucleic Acids

1,3-Dimethyl-5-hydroxyuracil has been studied in the context of nucleic acid photochemistry. Research in this area has focused on the products and mechanisms of ultraviolet irradiation of this compound, which is crucial for understanding DNA damage and repair mechanisms, with implications in fields like genetics and cancer research (Wang, 1958).

Novel Multicomponent Synthesis

This compound is also used in novel multicomponent synthesis processes. For example, it has been involved in the efficient synthesis of pyridine-pyrimidines and their derivatives, showcasing its versatility in organic synthesis and the development of novel chemical entities (Rahmani et al., 2018).

Fluorination Studies

1,3-Dimethyl-5-hydroxyuracil has been used in fluorination studies, reacting with various agents to form fluorinated derivatives. These studies are relevant in medicinal chemistry as fluorinated compounds often exhibit unique biological activities (Stavber & Zupan, 1990).

Oxidative Transformation Studies

The compound has been subject to oxidative transformation studies, providing insights into the chemical behavior of uracil derivatives under oxidative conditions. This research is pertinent in understanding the chemical stability and reactivity of uracil derivatives, which are fundamental components of nucleic acids (Matsuura et al., 1992).

Sorption Properties

The sorption properties of derivatives of 1,3-Dimethyl-5-hydroxyuracil have been studied, providing valuable information on the interaction of these compounds with other substances. This research is significant for applications in chromatography and separation sciences (Ivanov et al., 2005).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1,3-Dimethyl-5-hydroxyuracil . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, and avoid letting the chemical enter drains .

properties

IUPAC Name

5-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAQZUMPJSCOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313067
Record name 1,3-dimethyl-5-hydroxyuracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-hydroxyuracil

CAS RN

20406-86-4
Record name NSC266141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-5-hydroxyuracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SA Grabovskiy, AV Antipin, S Grabovskaya Yu… - Lett. Org …, 2017 - ingentaconnect.com
Background: Many synthetic and natural uracil derivatives have biological activity. Furthermore, many of these derivatives have pro- and antioxidant properties, but the mechanism of …
Number of citations: 19 www.ingentaconnect.com
KC Majumdar, U Das, UK Kundu, A Bandyopadhyay - Tetrahedron, 2001 - Elsevier
6-(Cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil when treated with bromine in chloroform at 0–5C for 6h furnishes 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-…
Number of citations: 8 www.sciencedirect.com
BA Otter, A Taube, JJ Fox - The Journal of Organic Chemistry, 1971 - ACS Publications
Approaches to the synthesis of 6-carbon-substituted pyrimidine nucleosides from 5-hydroxypyrimidine nucleo-sides have been investigated using N-alkylated 5-hydroxyuracils as …
Number of citations: 52 pubs.acs.org
Y Kondo, B Witkop - Journal of the American Chemical Society, 1969 - ACS Publications
The photoreduction of 1, 3-dimethyluracil (DMU) in the presence of sodium borohydride at 2537 A, which requires much longer irradiation times than uridine and thymidine, leads to 5, 6-…
Number of citations: 13 pubs.acs.org
BA Otter, SS Saluja, JJ Fox - The Journal of Organic Chemistry, 1972 - ACS Publications
1, 3-Dimethyl-5-(2-propynyloxy) uracil (2) readily undergoes thermal rearrangement at 130 to give mixtures of l, 3, 6-trimethylfuro [3, 2-d] pyrimidine-2, 4-dione (3) and l, 3-dimethyl-67f-…
Number of citations: 55 pubs.acs.org
KC Majumdar, UK Kundu, SK Samanta… - Monatshefte für Chemie …, 2003 - Springer
Two hitherto unreported pyrimidine annelated heterocycles were synthesized from 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 5-cyclopent-2-enyl-6-…
Number of citations: 2 link.springer.com
BA Otter, EA Falco, JJ Fox - The Journal of Organic Chemistry, 1969 - ACS Publications
COOH uridine (3). 6 Treatment of 2 with either 0.1 N so-dium hydroxide or unbuffered sodium bicarbonate solution at 100 resulted in smooth conversion into the imidazoline 5, which …
Number of citations: 46 pubs.acs.org
JA Wright, NF Taylor, JJ Fox - The Journal of Organic Chemistry, 1969 - ACS Publications
Nucleophilic attack of KHF2 on methyl 2, 3-anhydro-5-0-benzyl-aD-riboside is shown to occur largely at the 2 position (in contrast to the ß-> anomer) and leads to methyl 5-0-benzyl-2-…
Number of citations: 107 pubs.acs.org
BA Otter, SA Patil, MR Spada, LA Jelicks… - Nucleosides & …, 1992 - Taylor & Francis
The 5-oxo-6-methylene-pyrimidine-2,4-dione intermediate (6) that is formed when 5-acetoxy-6-acetoxymethyl-1-β-D-(5-O-acetyl-2,3-O-isopropylidene)-ribofuranosyluracil (5) is treated …
Number of citations: 9 www.tandfonline.com
SJ Benkovic, PA Benkovic… - Journal of the American …, 1969 - ACS Publications
To investigate the mechanisms of tetrahydrofolic acid catalyzed one carbon unit transfers, we have synthesized several tetrahydroquinoxaline analogs. A kinetic investigation of the …
Number of citations: 62 pubs.acs.org

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